molecular formula C25H26BrNO3 B4823230 [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

Cat. No.: B4823230
M. Wt: 468.4 g/mol
InChI Key: MYWGESDQVUZVSV-UHFFFAOYSA-N
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Description

[2-(2H-1,3-Benzodioxol-5-yl)ethyl][(4-bromophenyl)methyl][(4-ethoxyphenyl)methyl]amine is a tertiary amine derivative featuring three distinct aromatic substituents:

  • 2-(2H-1,3-Benzodioxol-5-yl)ethyl group: A benzodioxole ring fused to an ethyl chain, contributing oxygen-rich electron-donating properties.
  • (4-Bromophenyl)methyl group: A brominated aromatic substituent with electron-withdrawing effects.
  • (4-Ethoxyphenyl)methyl group: An ethoxy-substituted aromatic group offering electron-donating characteristics.

The molecular formula is C₂₃H₂₃BrNO₃ (calculated molecular weight: ~469.4 g/mol).

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(4-bromophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrNO3/c1-2-28-23-10-5-21(6-11-23)17-27(16-20-3-8-22(26)9-4-20)14-13-19-7-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWGESDQVUZVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts and ligands such as tris(dibenzylideneacetone)dipalladium and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) along with a base like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it competitively binds to the active site of the cyclooxygenase enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Table 1: Comparative Analysis of [Target Compound] and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
[Target Compound] C₂₃H₂₃BrNO₃ 2-(Benzodioxol-5-yl)ethyl, 4-Bromophenylmethyl, 4-Ethoxyphenylmethyl 469.4 Tertiary amine; mixed electronic effects (Br: electron-withdrawing, OEt: electron-donating)
BENZO[1,3]DIOXOL-5-YLMETHYL-[2-(4-FLUORO-PHENYL)-ETHYL]-AMINE () C₁₆H₁₆FNO₂ Benzodioxolylmethyl, 4-Fluorophenylethyl 273.3 Secondary amine; smaller size; fluorine substituent enhances metabolic stability
5-(4-(Benzyloxy)-3-bromo-5-ethoxyphenyl)-1,3,4-oxadiazol-2-amine () C₁₇H₁₆BrN₃O₃ Bromo-ethoxy-phenyl, oxadiazole 398.2 Primary amine; oxadiazole ring (metabolically stable bioisostere)
[2-(4-Dimethylamino-phenyl)-benzoxazol-5-yl]-(4-nitro-benzylidene)-amine () C₂₂H₁₈N₄O₃ Benzoxazole, nitrobenzylidene 386.4 Schiff base; nitro group enhances polarity and redox activity

Substituent-Driven Properties

Benzodioxole vs. Benzimidazole/Benzoxazole

  • Benzoxazole Derivatives (): The nitrobenzylidene group in such compounds introduces strong electron-withdrawing effects, contrasting with the target compound’s bromophenyl group .

Halogen Effects: Bromine vs. Fluorine

  • The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity (logP) compared to fluorine analogues (e.g., ). Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding .

Ethoxy vs. Methoxy/Alkoxy Groups

  • The 4-ethoxyphenyl substituent provides moderate electron-donating effects and slower oxidative metabolism compared to smaller alkoxy groups (e.g., methoxy), as seen in ’s etofenprox .

Biological Activity

The compound [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4-bromophenyl)methyl][(4-ethoxyphenyl)methyl]amine, a complex organic molecule with potential pharmacological applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H22BrN2O3
  • Molecular Weight : 392.29 g/mol
  • Structure : The compound features a benzodioxole moiety, bromine and ethoxy substituents on the phenyl rings, and an amine functional group.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
  • Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression, similar to other compounds with benzodioxole structures that have shown inhibitory effects on tyrosine kinases .

Biological Activity Data

Activity Type Description Source
Anticancer ActivityExhibited significant inhibition of tumor cell proliferation in vitro.
Neurotransmitter ModulationPotential modulation of serotonin and dopamine pathways.
Kinase InhibitionInhibitory effects on c-Src and Abl kinases observed in similar compounds.

Case Studies

  • Anticancer Efficacy : A study demonstrated that related compounds with benzodioxole structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways affected included those mediated by c-Src kinases, which are often overactive in cancers .
  • Neuropharmacological Effects : Research involving analogs of this compound indicated potential antidepressant-like effects in animal models, suggesting a role in the modulation of serotonergic pathways .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Selectivity and Potency : Compounds with similar structures have shown high selectivity for their targets at low nanomolar concentrations, indicating that this compound may possess comparable properties .
  • Pharmacokinetic Profile : Preliminary data suggest favorable pharmacokinetics, including good bioavailability and metabolic stability, which are essential for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE

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